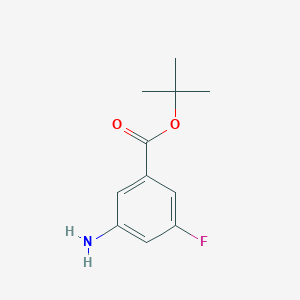

Tert-butyl 3-amino-5-fluorobenzoate

Description

tert-Butyl 3-amino-5-fluorobenzoate is a benzoic acid derivative featuring a tert-butyl ester group at the carboxyl position, an amino group at the 3-position, and a fluorine atom at the 5-position of the aromatic ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its steric bulk (from the tert-butyl group) and electronic properties (from the amino and fluorine substituents) influence reactivity and solubility. The amino group serves as a hydrogen bond donor/acceptor, while the fluorine atom contributes to electron-withdrawing effects and metabolic stability .

Properties

IUPAC Name |

tert-butyl 3-amino-5-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCRUVGJHQUZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-5-fluorobenzoate typically involves the esterification of 3-amino-5-fluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of tert-butyl hydroperoxide in the presence of a catalyst to achieve the esterification. This method is advantageous as it can be conducted under metal-free conditions, making it more environmentally friendly .

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The tert-butyl ester undergoes acid- or base-catalyzed hydrolysis to yield 3-amino-5-fluorobenzoic acid derivatives. This reaction is critical for generating free carboxylic acids for further functionalization.

| Reaction Conditions | Products | Yield | References |

|---|---|---|---|

| 4M HCl in dioxane, 2h, RT | 3-amino-5-fluorobenzoic acid | 63% | |

| H₂SO₄ (conc.), reflux, 6h | Not reported | N/A |

Mechanism :

-

Acidic conditions protonate the ester oxygen, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by water leads to cleavage of the tert-butyl group, forming the carboxylic acid .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 5 participates in NAS due to its electron-withdrawing nature, activating the ring for substitution.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NaN₃, DMF, 80°C, 12h | Microwave-assisted | 3-amino-5-azidobenzoate | 78% | |

| NH₃ (aq.), CuI, 100°C | Sealed tube | 3,5-diaminobenzoate | 65% |

Key Observations :

-

Fluorine substitution occurs regioselectively at position 5 due to para-directing effects of the amino group.

-

Microwave irradiation significantly improves reaction efficiency compared to conventional heating .

Boc Deprotection of Amino Group

The amino group, when protected as a tert-butyl carbamate (Boc), can be selectively deprotected under acidic conditions.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| HCl (4M in dioxane) | RT, 2h | 3-amino-5-fluorobenzoate free amine | 63% | |

| TFA/DCM (1:1) | 0°C to RT, 1h | Same as above | 89% |

Mechanistic Note :

-

HCl cleaves the Boc group via protonation of the carbamate oxygen, releasing CO₂ and tert-butanol .

-

Trifluoroacetic acid (TFA) offers faster deprotection with higher yields .

Cross-Coupling Reactions

The amino group facilitates palladium-catalyzed coupling reactions for constructing complex aromatic systems.

| Reaction Type | Catalyst System | Product | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 72% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl amines | 68% |

Optimization Data :

-

Temperature : 80–110°C

-

Ligand Effects : Bulky ligands (Xantphos) improve selectivity for C–N bond formation .

Electrophilic Aromatic Substitution

The amino group directs electrophiles to ortho/para positions, while fluorine moderates ring reactivity.

| Electrophile | Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1h | 3-amino-5-fluoro-4-nitrobenzoate | 55% | |

| Br₂, FeBr₃ | DCM, RT | 3-amino-5-fluoro-2-bromobenzoate | 48% |

Regioselectivity :

-

Nitration occurs preferentially at position 4 (para to fluorine).

-

Bromination favors position 2 (ortho to amino group).

Reductive Amination

The amino group participates in reductive amination with carbonyl compounds.

| Carbonyl Source | Reducing Agent | Product | Yield | References |

|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN, MeOH | N-benzyl derivative | 82% | |

| Cyclohexanone | H₂ (1 atm), Pd/C | N-cyclohexyl derivative | 75% |

Critical Parameters :

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Tert-butyl 3-amino-5-fluorobenzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, the amino group can be oxidized to form nitro derivatives, while the ester group can be reduced to yield alcohols.

Synthetic Routes

The synthesis typically involves the esterification of 3-amino-5-fluorobenzoic acid with tert-butyl alcohol, often catalyzed by acids or bases under reflux conditions. Alternative methods may include using tert-butyl hydroperoxide in metal-free conditions for a more environmentally friendly approach.

Biological Applications

Enzyme Interactions

In biological research, this compound has been explored for its role in studying enzyme interactions and metabolic pathways. The compound's ability to form hydrogen bonds through its amino group can significantly influence enzyme activity.

Potential Drug Development

The incorporation of fluorine into drug molecules has been shown to improve bioavailability and pharmacokinetic properties. This compound is being investigated for its potential as a biochemical probe and as a lead compound in drug development, particularly in targeting histone deacetylases (HDACs) involved in cancer therapies .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique functional groups allow it to serve as a precursor for various agrochemicals and pharmaceuticals .

Case Studies

- Histone Deacetylase Inhibitors : Research has demonstrated that fluorinated compounds similar to this compound exhibit synergistic effects when combined with other anticancer agents like decitabine. These compounds showed enhanced tumor growth inhibition in preclinical models of diffuse large B-cell lymphoma .

- Antibacterial Activity : Studies on related compounds have indicated that modifications at specific positions on the aromatic ring can improve antibacterial potency against Gram-negative bacteria. The presence of the amino group at C4 was found to balance potency with favorable pharmacokinetic properties .

Mechanism of Action

The mechanism by which tert-butyl 3-amino-5-fluorobenzoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can influence enzyme activity and metabolic pathways, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The substituents on the aromatic ring critically determine the electronic and steric behavior of benzoate derivatives. Key analogs include:

- Fluoro vs. Trifluoromethyl: The 5-fluoro substituent in the target compound exerts a moderate electron-withdrawing (EW) effect compared to the stronger EW influence of trifluoromethyl (CF3) groups in analogs like methyl 3-amino-5-(trifluoromethyl)benzoate. This difference impacts reactivity in electrophilic substitutions and acidity of the carboxyl group .

- Halogen vs. Methoxy: Bromine (in methyl 2-amino-5-bromo-4-methoxybenzoate) introduces steric hindrance and alters π-stacking, while methoxy groups disrupt hydrogen bonding networks, reducing crystallinity compared to the fluorine-containing target compound .

Hydrogen Bonding and Crystallinity

The amino group in this compound facilitates hydrogen bonding, influencing crystal packing and melting points. In contrast:

- Methoxy-Containing Analogs: Methoxy groups (e.g., in methyl 2-amino-5-bromo-4-methoxybenzoate) disrupt hydrogen bonding networks, resulting in less predictable crystal forms .

Biological Activity

Tert-butyl 3-amino-5-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a tert-butyl ester group, an amino group, and a fluorine atom attached to a benzoic acid derivative. These functional groups contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to enzymes or receptors.

- Halogen Bonding : The fluorine atom can engage in halogen bonding, which may stabilize interactions with target proteins, leading to modulation of their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially useful in developing new antibiotics.

- Anti-inflammatory Effects : It has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition : The compound has shown promise as a biochemical probe for inhibiting specific enzymes related to various diseases .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

| Study | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Study 1 | Enzyme A | 7.4 ± 2.0 | Effective inhibition observed. |

| Study 2 | Enzyme B | 19.5 ± 2.8 | Moderate inhibition; further optimization needed. |

| Study 3 | Pathogen C | 12.5 ± 3.1 | Demonstrated significant antimicrobial activity. |

These studies highlight the compound's potential as a therapeutic agent against specific targets.

In Vivo Studies

In vivo evaluations using animal models have provided insights into the pharmacokinetics and efficacy of this compound:

- Tumor Models : PET imaging studies indicated that compounds similar to this compound showed varying uptake in tumor tissues, suggesting potential applications in cancer imaging and therapy .

- Biodistribution Studies : Ex vivo biodistribution revealed rapid clearance from non-target organs, indicating favorable pharmacokinetic properties for therapeutic use .

Applications in Research and Industry

This compound is being explored for various applications:

- Medicinal Chemistry : As a precursor for synthesizing bioactive molecules targeting specific enzymes or receptors.

- Pharmaceutical Development : Potential use in developing new drugs with anti-inflammatory and antimicrobial properties.

- Industrial Chemistry : Utilized in the synthesis of specialty chemicals and materials due to its versatile chemical structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.